molecular formula C27H44O B1668897 4-Cholesten-3-one CAS No. 601-57-0

4-Cholesten-3-one

Cat. No.: B1668897
CAS No.: 601-57-0
M. Wt: 384.6 g/mol
InChI Key: NYOXRYYXRWJDKP-GYKMGIIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholestenone, also known as 4-cholesten-3-one, is a metabolite of cholesterol. It is formed through the enzymatic oxidation of cholesterol and is known for its role in various biological processes. Cholestenone is a poorly degradable metabolite that can influence cellular functions and membrane properties .

Mechanism of Action

Target of Action

Cholestenone, a cholesterol analog, primarily targets cell membranes and the cell wall component CGL of Helicobacter pylori . It is also involved in the biosynthesis of steroid drugs .

Mode of Action

Cholestenone interacts with its targets by reducing membrane order, undergoing faster flip-flop, and desorbing more readily from membranes than cholesterol . It also inhibits the biosynthesis of the cell wall of H. pylori, suppressing its growth .

Biochemical Pathways

Cholestenone is involved in the cholesterol C17 side-chain-cleavage pathways , which are the committed and rate-limiting steps in the biosynthesis of steroid drugs . These pathways include the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals .

Pharmacokinetics (ADME)

Cholestenone is highly mobile in membranes and influences cholesterol flip-flop and efflux . In primary human fibroblasts, cholestenone is released from membranes to physiological extracellular acceptors more avidly than cholesterol, but without acceptors, it remains in cells over a day .

Result of Action

The functional effects of cholestenone in human cells include a marked inhibition of fibroblast migration during wound healing when cells are either cholesterol oxidase treated or part of cellular cholesterol is exchanged for cholestenone . Cholestenone also exerts anti-obesity and lipid-lowering effects in mice .

Action Environment

The action, efficacy, and stability of cholestenone can be influenced by environmental factors such as the presence of physiological extracellular acceptors . The persistence of cholestenone in cells due to cholesterol oxidation produces long-term functional effects .

Biochemical Analysis

Biochemical Properties

Cholestenone is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes that interact with cholestenone is cholesterol oxidase, which catalyzes the oxidation of cholesterol to cholestenone. This reaction is crucial in the microbial transformation of cholesterol, leading to the production of various steroidal compounds .

Cholestenone also interacts with membrane proteins, influencing the structural integrity and fluidity of cell membranes. Atomistic simulations have shown that cholestenone reduces membrane order, undergoes faster flip-flop, and desorbs more readily from membranes than cholesterol . These interactions highlight the importance of cholestenone in maintaining cellular homeostasis and membrane dynamics.

Cellular Effects

Cholestenone has profound effects on various cell types and cellular processes. In primary human fibroblasts, cholestenone has been shown to inhibit cell migration during wound healing . This inhibition is attributed to the long-term functional effects of cholestenone on cell membranes, which differ from the effects of cholesterol depletion alone.

Cholestenone also influences cell signaling pathways and gene expression. For instance, it has been identified as a candidate biomarker for tuberculosis infection, indicating its role in immuno-metabolic changes and cholesterol metabolism associated with Mycobacterium tuberculosis infection . These effects underscore the significance of cholestenone in modulating cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of cholestenone involves its binding interactions with biomolecules and its impact on enzyme activity. Cholestenone binds to membrane proteins, altering their conformation and function. This binding leads to changes in membrane order and fluidity, affecting cellular processes such as signal transduction and membrane trafficking .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cholestenone change over time. Cholestenone is relatively stable and can remain in cells for extended periods without extracellular acceptors . Its stability and degradation can vary depending on the experimental conditions and the presence of other biomolecules.

Long-term studies have shown that cholestenone can have lasting effects on cellular function, particularly in terms of membrane dynamics and cell migration . These temporal effects highlight the importance of considering the duration of cholestenone exposure in experimental designs.

Dosage Effects in Animal Models

The effects of cholestenone vary with different dosages in animal models. At low doses, cholestenone may have minimal impact on cellular function, while higher doses can lead to significant changes in membrane dynamics and enzyme activity. Threshold effects have been observed, where a certain concentration of cholestenone is required to elicit a measurable response .

At high doses, cholestenone can exhibit toxic or adverse effects, including disruption of cellular homeostasis and inhibition of cell migration . These dosage-dependent effects are crucial for understanding the potential therapeutic and toxicological implications of cholestenone.

Metabolic Pathways

Cholestenone is involved in several metabolic pathways, primarily related to cholesterol metabolism. It is produced through the enzymatic oxidation of cholesterol by cholesterol oxidase . Cholestenone can also undergo further transformations, including hydroxylation and isomerization, leading to the production of various steroidal compounds .

Transport and Distribution

Cholestenone is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In cell membranes, cholestenone undergoes faster flip-flop and desorbs more readily than cholesterol . This rapid movement allows cholestenone to be efficiently transported to different cellular compartments.

Cholestenone can also interact with extracellular acceptors, facilitating its release from cells and distribution to other tissues . These transport and distribution mechanisms are critical for understanding the cellular localization and accumulation of cholestenone.

Subcellular Localization

Cholestenone is localized in various subcellular compartments, including cell membranes and organelles. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications .

In cell membranes, cholestenone affects membrane order and fluidity, influencing processes such as signal transduction and membrane trafficking . The subcellular localization of cholestenone is essential for its role in modulating cellular function and maintaining homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholestenone is primarily synthesized through the enzymatic oxidation of cholesterol. The enzyme cholesterol oxidase catalyzes the oxidation of cholesterol to cholestenone. This reaction typically occurs under mild conditions, with oxygen serving as the oxidizing agent .

Industrial Production Methods

Industrial production of cholestenone involves microbial transformation of cholesterol. Bacteria such as Nocardioides simplex are used to produce cholesterol oxidase, which then catalyzes the conversion of cholesterol to cholestenone. This method is favored due to its high regio- and stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

Cholestenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cholestenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cholestenone is similar to other cholesterol metabolites but has unique properties:

Conclusion

Cholestenone is a significant cholesterol metabolite with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and interactions with cellular components make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOXRYYXRWJDKP-GYKMGIIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872379
Record name Cholest-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cholestenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000921
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

601-57-0
Record name Cholest-4-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=601-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-4-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-4-en-3-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholest-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-4-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.096
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T94NHD99C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cholestenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000921
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

79 - 82 °C
Record name Cholestenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000921
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cholesten-3-one
Reactant of Route 2
4-Cholesten-3-one
Reactant of Route 3
4-Cholesten-3-one
Reactant of Route 4
4-Cholesten-3-one
Reactant of Route 5
4-Cholesten-3-one
Reactant of Route 6
4-Cholesten-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.